molecular formula C8H3ClF3NS B1349373 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene CAS No. 99195-86-5

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

Cat. No.: B1349373
CAS No.: 99195-86-5
M. Wt: 237.63 g/mol
InChI Key: OOJRRHXHHCEPTA-UHFFFAOYSA-N
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Description

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene (CAS: 99195-86-5) is an organic halide with the molecular formula C₈H₃ClF₃NS and a molecular weight of 237.63 g/mol . It features a benzene ring substituted with three functional groups:

  • A chloro (-Cl) group at position 4,
  • An isothiocyanate (-N=C=S) group at position 1,
  • A trifluoromethyl (-CF₃) group at position 2.

This compound is listed as discontinued by suppliers like CymitQuimica, though its structural analogs remain of interest in organic synthesis and materials science .

Properties

IUPAC Name

4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRRHXHHCEPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371531
Record name 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99195-86-5
Record name 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99195-86-5
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Preparation Methods

Reaction Principle

  • Reactants : 3-trifluoromethyl-4-cyanoaniline, thiophosgene, and an alkali base.
  • Solvent : Ethyl acetate or 2-methyltetrahydrofuran.
  • Process : Solutions of each reactant are prepared separately and introduced simultaneously into a continuous flow reactor.
  • Reaction Conditions : Temperature controlled around 7 ± 2 °C, with precise flow rates for each reactant solution.
  • Outcome : Formation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with high purity.

Advantages of Continuous Flow

  • Improved reaction yield and selectivity.
  • Enhanced safety due to small reactor volume and better control.
  • Reduced environmental impact with less waste generation.
  • Easier scalability for industrial production.

Detailed Preparation Procedure

Step Description Details
1 Preparation of raw material solution Dissolve 500 g (2.68 mol) of 3-trifluoromethyl-4-cyanoaniline in 2 L ethyl acetate to achieve 1.34 mol/L concentration. Connect to metering pump P1.
2 Preparation of thiophosgene solution Dissolve 370 g (92% purity, 3.21 mol) of thiophosgene in 1 L ethyl acetate (3.21 mol/L). Connect to metering pump P2.
3 Preparation of alkali solution Prepare alkali solution by dissolving base in solvent: options include triethylamine (organic base), sodium hydroxide, or sodium bicarbonate (inorganic bases). Concentrations vary (e.g., 2.68 mol/L for triethylamine). Connect to metering pump P3.
4 Reactor setup Set continuous flow reactor temperature to 7 ± 2 °C and stabilize.
5 Flow rate settings P1: 100 mL/min, P2: 50 mL/min, P3: 100-200 mL/min depending on base used.
6 Reaction and collection Start all pumps simultaneously, maintain reaction mixture in reactor for 10 minutes. Collect reaction mixture in receiving vessel.
7 Workup Add water (2 L), extract and separate organic phase, wash with 20% sodium chloride solution (1 L), concentrate under reduced pressure.
8 Crystallization and drying Add n-heptane (1 L), heat to 50 °C, filter hot, cool, stir to crystallize, filter and dry product.

Base Selection and Impact on Yield

Base Used Yield (%) Purity (HPLC %) Notes
Triethylamine (organic base) 45.0 97.7 Thiourea impurity forms easily, reducing yield; continuous extraction difficult.
Sodium hydroxide (inorganic base) 52.2 97.9 Thiourea impurity still present; continuous extraction feasible.
Sodium bicarbonate (inorganic base) Higher yield reported (exact % not specified) High purity Inorganic bases generally favor better continuous extraction and higher yield.

Analytical Data Confirming Product Identity

  • [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup) : Signals at δ 7.85 (doublet, J=8 Hz, 1H), 7.59 (singlet, 1H), 7.48 (doublet, J=8.4 Hz, 1H).
  • Mass Spectrometry : Molecular ion peak at m/z 229 (M+H)+.
  • HPLC Purity : Typically above 97.5%.

These data confirm the successful synthesis of 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene with high purity and structural integrity.

Comparative Analysis of Preparation Routes

Parameter Traditional Kettle Reaction Continuous Flow Reaction
Reaction Volume Large Small
Heat Exchange Efficiency Low High
Temperature Control Difficult Precise
Safety Higher risk Safer due to sealed system
Environmental Impact High waste generation Reduced waste
Yield ~55% or less Up to 52.2% or higher
Scalability Limited Industrially feasible
Operation Complexity High Streamlined

Research Findings and Industrial Implications

  • Continuous flow synthesis of this compound offers a greener, safer, and more efficient alternative to traditional batch methods.
  • Optimization of base type and reaction parameters is critical to maximize yield and minimize impurities.
  • The method supports industrial-scale production with better control over reaction kinetics and thermodynamics.
  • The main impurity, thiourea, is influenced by the choice of base and reaction conditions, requiring careful process control.

Chemical Reactions Analysis

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Applications of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

This compound, also known as 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, is a chemical compound with diverse applications in scientific research, including organic synthesis, biological studies, and medicinal chemistry .

Organic Synthesis

  • Building Block: It serves as a crucial building block in the synthesis of complex organic molecules and heterocycles.
  • Nucleophilic Reactions: Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, making it valuable in the development of new chemical entities.

Biological Studies

  • Biomolecule Modification: 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is utilized for the modification of biomolecules such as proteins and peptides.
  • Structure-Function Studies: This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their roles in biological systems.

Medicinal Chemistry

  • Drug Development: The compound has garnered attention for its potential use in drug development and has been investigated as a reagent in pharmaceutical synthesis.
  • Anticancer Applications: It has shown promise in anticancer applications, specifically acting as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit sEH, thereby reducing pro-angiogenic effects associated with tumor growth. Structural modifications to enhance its inhibitory effects have been explored in various studies.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown potential antibacterial activity against pathogens like Mycobacterium tuberculosis. A study demonstrated its efficacy in phenotypic whole-cell screening against Mtb, suggesting its potential role in tuberculosis treatment.

Synthesis Optimization

Mechanism of Action

The mechanism of action of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Research and Application Insights

  • Reactivity : The isothiocyanate group in the target compound is more nucleophilic than isocyanate, making it reactive toward amines or thiols in coupling reactions .
  • Thermal Stability : Trifluoromethyl groups (-CF₃) enhance thermal stability compared to -OCF₃, which may decompose at lower temperatures due to oxygen’s electronegativity .

Biological Activity

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene, with the molecular formula C7ClF3NS\text{C}_7\text{ClF}_3\text{N}\text{S}, is a compound characterized by its unique structural features, including an isothiocyanate group that contributes to its reactivity and biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound is primarily attributed to its isothiocyanate group , which is known for forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity enables the compound to modify protein function and inhibit enzyme activity, which can be pivotal in various biochemical pathways.

Biological Applications

  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition due to its ability to react with active site residues in enzymes, leading to altered enzymatic activities.
  • Protein Labeling : Its reactive isothiocyanate group allows for bioconjugation techniques, where it can label proteins or antibodies for various biochemical assays.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The findings indicate significant cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy:

Cell Line IC50 (µM) Remarks
SK-Hep-1 (Liver)15.2Moderate cytotoxicity observed
MDA-MB-231 (Breast)12.5High sensitivity to treatment
NUGC-3 (Gastric)20.0Variable response noted

These results indicate that the compound may selectively target specific cancer cells, warranting further investigation into its therapeutic potential .

Interaction with Biological Macromolecules

The compound's interactions with proteins and enzymes have been studied extensively. It has been shown to modify protein structure and function through covalent bonding, which can lead to altered biological activity. For instance, studies indicate that it can effectively inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

Case Study 1: Antiviral Activity

In a study focused on antiviral properties, this compound was tested against Coxsackie A21 virus infection in mice. The results demonstrated a significant reduction in viral load when treated with the compound, highlighting its potential as an antiviral agent .

Case Study 2: Immunosuppression

Another investigation assessed the immunosuppressive effects of the compound using the sheep erythrocyte assay in mice. The compound exhibited potent immunosuppressive activity, outperforming some established immunosuppressants, indicating its potential utility in transplant medicine or autoimmune disease management .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene, and how is purity validated?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or thiocyanation reactions. For example, arylisothiocyanates (like the target compound) are often prepared by reacting aryl halides with thiocyanate salts (e.g., KSCN) under phase-transfer conditions or using transition-metal catalysts. Aryl halide precursors, such as 4-chloro-2-(trifluoromethyl)benzene derivatives, may be functionalized with isothiocyanate groups using reagents like thiophosgene or ammonium thiocyanate in polar aprotic solvents (e.g., DMF) .
  • Purity Validation : Analytical methods include:

  • HPLC/GC-MS : To confirm absence of unreacted precursors or side products.
  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify structural integrity and substitution patterns.
  • Elemental Analysis : To validate empirical formula and purity (>95% by GC, as per industry standards) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE Requirements : Respiratory protection (N95 mask or fume hood), nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use local exhaust systems or closed reactors to minimize inhalation exposure to volatile isothiocyanate vapors .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent degradation or hazardous reactions (e.g., hydrolysis to thioureas) .
  • Spill Management : Neutralize spills with sodium bicarbonate, absorb with inert materials (vermiculite), and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Confirm the isothiocyanate (-N=C=S) stretch at ~2050–2150 cm1^{-1}.
  • NMR : 19F^{19}\text{F} NMR detects trifluoromethyl group splitting patterns, while 13C^{13}\text{C} NMR identifies aromatic and isothiocyanate carbons.
  • Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]+^+ or [M–H]^- ions) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence the compound’s reactivity in nucleophilic addition reactions?

  • The electron-withdrawing trifluoromethyl (-CF3_3) and chloro (-Cl) groups activate the benzene ring toward electrophilic substitution but deactivate the isothiocyanate group toward nucleophilic attack. Computational studies (DFT) can model charge distribution, showing enhanced electrophilicity at the isothiocyanate sulfur, facilitating reactions with amines or thiols .
  • Experimental Validation : Kinetic studies in DMF or acetonitrile with nucleophiles (e.g., benzylamine) can quantify reaction rates via UV-Vis or 1H^{1}\text{H} NMR monitoring .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and minimizing side reactions?

  • Regioselectivity : Competing reactions (e.g., hydrolysis to thioureas) may occur under prolonged heating. Optimize reaction time and temperature (e.g., 50–70°C) and use anhydrous conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethanol/water) removes byproducts. Scaling may require continuous flow reactors for better control .

Q. What potential applications does this compound have in medicinal chemistry or agrochemical research?

  • Medicinal Chemistry : The isothiocyanate group acts as a reactive handle for covalent inhibition of enzymes (e.g., cysteine proteases). Derivatives could target oncogenic pathways or antimicrobial targets .
  • Agrochemicals : The -CF3_3 group enhances lipophilicity, improving pesticide uptake in plant tissues. Structure-activity relationship (SAR) studies can optimize herbicidal or fungicidal activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.